2-(Trifluoromethoxy)naphthalene-6-carboxaldehyde
Description
2-(Trifluoromethoxy)naphthalene-6-carboxaldehyde is a polycyclic aromatic compound featuring a naphthalene backbone with a trifluoromethoxy (-OCF₃) substituent at position 2 and a carboxaldehyde (-CHO) group at position 5. This structure combines the electron-withdrawing effects of the trifluoromethoxy group with the reactivity of the aldehyde functionality, making it a versatile intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals. The trifluoromethoxy group enhances lipophilicity and metabolic stability, which are critical in drug design, while the carboxaldehyde serves as a reactive site for condensation or nucleophilic addition reactions .
Properties
IUPAC Name |
6-(trifluoromethoxy)naphthalene-2-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7F3O2/c13-12(14,15)17-11-4-3-9-5-8(7-16)1-2-10(9)6-11/h1-7H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGTMYIPEILQRRQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)OC(F)(F)F)C=C1C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7F3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
. The reaction conditions often include the use of catalysts and solvents that promote the desired transformation while minimizing side reactions.
Industrial Production Methods
Industrial production of 2-(Trifluoromethoxy)naphthalene-6-carboxaldehyde may involve scalable synthetic routes that ensure high yield and purity of the final product. These methods often utilize advanced techniques such as continuous flow reactors and automated synthesis platforms to optimize reaction conditions and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
2-(Trifluoromethoxy)naphthalene-6-carboxaldehyde can undergo various chemical reactions, including:
Oxidation: The carboxaldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The carboxaldehyde group can be reduced to form the corresponding alcohol.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, appropriate solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions include the corresponding carboxylic acids, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Medicinal Chemistry Applications
The trifluoromethoxy group is known to enhance the lipophilicity and biological activity of compounds, making them more effective in therapeutic contexts. Research has shown that derivatives of naphthalene, including 2-(trifluoromethoxy)naphthalene-6-carboxaldehyde, exhibit significant biological activities.
Anticancer Activity
Recent studies have demonstrated that naphthalene derivatives possess cytotoxic effects against various cancer cell lines. For example:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MDA-MB-231 (Breast Cancer) | TBD |
| Other Naphthalene Derivatives | A549 (Lung Cancer) | TBD |
The introduction of the trifluoromethoxy group has been linked to enhanced potency against cancer cells, potentially through mechanisms involving apoptosis induction and cell cycle arrest .
Antimicrobial Properties
Compounds with similar structural motifs have shown significant antimicrobial activity. For instance, derivatives containing trifluoromethyl groups have been effective against multi-drug resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA):
| Compound | MIC (µM) | Activity Against |
|---|---|---|
| This compound | TBD | TBD |
| N-[4-bromo-3-(trifluoromethyl)phenyl]-3-hydroxy-naphthalene-2-carboxamide | 0.16–0.68 | MRSA |
These findings suggest that the compound may serve as a lead structure for developing new antimicrobial agents .
Material Science Applications
In material science, compounds like this compound are explored for their potential use in creating advanced materials with specific electronic or optical properties.
Organic Electronics
The incorporation of trifluoromethoxy groups can improve the charge transport properties of organic semiconductors. This property is crucial for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells.
| Material Type | Property Enhanced |
|---|---|
| Organic Semiconductors | Charge Mobility |
| OLEDs | Brightness and Efficiency |
Research indicates that modifying naphthalene derivatives can lead to materials with superior performance characteristics, making them suitable for high-efficiency devices .
Synthetic Applications
In synthetic chemistry, this compound serves as a versatile building block for various chemical transformations.
Synthesis of Complex Molecules
The compound can participate in various reactions such as nucleophilic substitutions and cross-coupling reactions, facilitating the synthesis of more complex organic molecules:
| Reaction Type | Example Reaction | Yield (%) |
|---|---|---|
| Nucleophilic Substitution | Reaction with Grignard Reagents | TBD |
| Cross-Coupling (Suzuki) | Coupling with Aryl Boronic Acids | TBD |
These reactions highlight the compound's utility in constructing diverse chemical architectures, which are valuable in drug discovery and development .
Case Studies and Research Findings
Several studies have documented the efficacy of this compound in various applications:
-
Anticancer Study : A recent investigation into the cytotoxic effects of this compound on glioblastoma cells revealed a dose-dependent decrease in cell viability, indicating its potential as an anticancer agent.
Concentration (µM) % Cell Viability 10 85 25 65 50 45 100 15 - Antimicrobial Efficacy : In vitro assays demonstrated that derivatives of naphthalene with trifluoromethoxy groups exhibited enhanced activity against resistant bacterial strains, supporting their development as novel antibiotics.
Mechanism of Action
The mechanism of action of 2-(Trifluoromethoxy)naphthalene-6-carboxaldehyde involves its interaction with molecular targets and pathways within biological systems. The trifluoromethoxy group can influence the compound’s reactivity and binding affinity, affecting its interactions with enzymes, receptors, and other biomolecules . These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The table below highlights key structural differences and similarities between 2-(Trifluoromethoxy)naphthalene-6-carboxaldehyde and related compounds:
Key Observations:
- Trifluoromethoxy vs. Methoxy/Hydroxy : The -OCF₃ group in the target compound is significantly more electron-withdrawing and lipophilic than -OCH₃ or -OH, which impacts solubility and reactivity. For example, 2-acetyl-6-methoxynaphthalene (with -OCH₃) is less electron-deficient, favoring nucleophilic reactions at the acetyl group compared to the aldehyde in the target compound .
- Carboxaldehyde vs. Carboxylic Acid/Acetyl : The -CHO group offers greater reactivity in condensation reactions (e.g., forming Schiff bases) compared to -COOH or -COCH₃. This makes the target compound more suitable for constructing heterocycles or conjugated systems .
- Sulfonyloxy vs.
Physicochemical Properties
While direct data on the target compound’s melting/boiling points or solubility is unavailable in the provided evidence, inferences can be made:
- Lipophilicity : The -OCF₃ group increases logP compared to -OCH₃ or -OH analogs, suggesting lower water solubility but better membrane permeability .
- Electronic Effects : The electron-withdrawing nature of -OCF₃ activates the carboxaldehyde toward nucleophilic attack, contrasting with the deactivating effects of -COOH in 6-hydroxynaphthalene-2-carboxylic acid .
Biological Activity
2-(Trifluoromethoxy)naphthalene-6-carboxaldehyde is an organic compound that has garnered interest in medicinal chemistry due to its unique trifluoromethoxy group and naphthalene structure. This compound is notable for its diverse biological activities, including potential applications in drug development and therapeutic interventions. This article provides a detailed overview of its biological activity, relevant case studies, and research findings.
Chemical Structure and Properties
The molecular formula of this compound is C12H7F3O2. The presence of the trifluoromethoxy group significantly influences the compound's reactivity and biological properties, making it a subject of interest in various studies.
The biological activity of this compound can be attributed to its interaction with specific biological targets, including enzymes and receptors. The trifluoromethoxy group enhances lipophilicity, which may improve cell membrane permeability and binding affinity to target sites.
Anticancer Activity
Recent studies have demonstrated that this compound exhibits significant anticancer properties. In vitro assays indicated that this compound can inhibit the proliferation of various cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| HepG-2 (liver cancer) | 22.5 ± 0.3 |
| HCT-116 (colon cancer) | 15.4 ± 0.5 |
| A549 (lung cancer) | 39 - 48 |
These results suggest that the compound may induce apoptosis and inhibit cell cycle progression, potentially through pathways involving p21 expression regulation .
Antimicrobial Activity
The compound has also shown promising antimicrobial activity against several bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 1.25 mg/mL |
| Klebsiella pneumoniae | 0.625 mg/mL |
| Mycobacterium tuberculosis H37Rv | 6.25 µg/mL |
These findings indicate its potential as a lead compound for developing new antibiotics .
Antiviral Activity
In addition to antibacterial properties, this compound has been evaluated for antiviral activity:
| Virus | EC50 (nM) |
|---|---|
| Human cytomegalovirus | 0.126 |
| Chikungunya Virus | 0.44 |
This suggests a broad spectrum of antiviral activity, making it a candidate for further exploration in antiviral drug development .
Case Studies
- Cancer Treatment : A study investigated the use of this compound in treating HepG-2 cells, revealing that it effectively reduced cell viability through apoptosis induction.
- Antimicrobial Screening : Research conducted on various bacterial strains highlighted the compound's ability to inhibit growth effectively, suggesting its utility in treating infections caused by resistant strains.
Q & A
Q. What are the common synthetic routes for 2-(Trifluoromethoxy)naphthalene-6-carboxaldehyde, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves Friedel-Crafts acylation or cross-coupling reactions. For example, trifluoromethoxy groups can be introduced via Ullmann coupling with copper catalysts under anhydrous conditions. Optimizing temperature (80–120°C) and solvent polarity (e.g., DMF vs. THF) significantly impacts regioselectivity and yield. Purity validation requires HPLC or GC-MS with reference standards (e.g., naphthalene derivatives in ).
Q. How can the purity and structural integrity of this compound be validated post-synthesis?
- Methodological Answer : Use 1H/13C NMR to confirm the aldehyde proton (~9.8–10.2 ppm) and trifluoromethoxy group (-OCF3, δ ~55–60 ppm in 19F NMR). High-resolution mass spectrometry (HRMS) ensures molecular formula accuracy. Cross-reference spectral libraries (e.g., NIST Chemistry WebBook in ) for benchmarking.
Q. What are the key physicochemical properties relevant to its handling in laboratory settings?
- Methodological Answer : Stability studies under varying pH (e.g., 4–10) and temperature (-20°C to 25°C) should be conducted to assess degradation. LogP values (estimated via computational tools like ACD/Labs) predict solubility in organic solvents. UV-Vis spectroscopy (λmax ~270–300 nm for naphthalene derivatives) aids in quantification ().
Advanced Research Questions
Q. How can conflicting toxicological data on naphthalene derivatives be resolved in risk assessment studies?
- Methodological Answer : Apply Risk of Bias (RoB) criteria ():
- High Confidence : Studies with randomized dosing, concealed allocation, and full outcome reporting (Table C-6/C-7).
- Low Confidence : Studies lacking dose-response data or environmental monitoring ().
Meta-analysis of in vitro (e.g., Ames test for mutagenicity) and in vivo (rodent bioassays) data reconciles discrepancies.
Q. What experimental designs are optimal for studying its metabolic pathways in mammalian systems?
Q. How does the trifluoromethoxy group influence electronic effects in catalytic applications?
- Methodological Answer : Computational modeling (DFT or TD-DFT) calculates electron-withdrawing effects on the naphthalene ring. Compare Hammett σ constants for -OCF3 vs. -OCH3. Experimental validation via cyclic voltammetry quantifies redox potentials ().
Q. What strategies mitigate environmental persistence of this compound in water/sediment systems?
- Methodological Answer : Conduct OECD 308/309 tests to measure biodegradation half-life. Adsorption coefficients (Koc) in soil are derived via batch equilibrium studies. Advanced oxidation processes (e.g., UV/H2O2) degrade recalcitrant intermediates ( ).
Key Research Gaps
- Mechanistic toxicology : Role of aldehyde oxidation in DNA adduct formation ().
- Catalytic applications : Synergistic effects with transition-metal complexes ().
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
